molecular formula C12H20O6 B14497907 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate CAS No. 62911-30-2

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate

Cat. No.: B14497907
CAS No.: 62911-30-2
M. Wt: 260.28 g/mol
InChI Key: RZDSMQUDPLEXGQ-UHFFFAOYSA-N
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Description

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate is an organic compound with a complex branched structure. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. The compound’s unique structure, featuring multiple carboxylate groups, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate typically involves esterification reactions. One common method is the reaction of 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized compounds

Scientific Research Applications

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butene: A similar branched hydrocarbon with different functional groups.

    1,1-Diethoxy-3-methylbutane: Another ester with a similar backbone but different ester groups.

Properties

CAS No.

62911-30-2

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

1-O,1-O-diethyl 3-O-methyl 1-methylpropane-1,1,3-tricarboxylate

InChI

InChI=1S/C12H20O6/c1-5-17-10(14)12(3,11(15)18-6-2)8-7-9(13)16-4/h5-8H2,1-4H3

InChI Key

RZDSMQUDPLEXGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC(=O)OC)C(=O)OCC

Origin of Product

United States

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